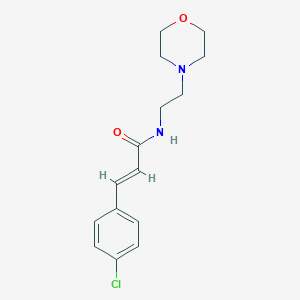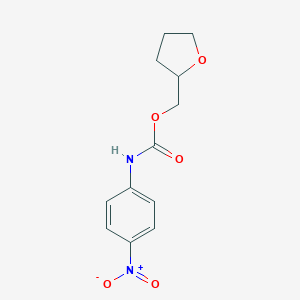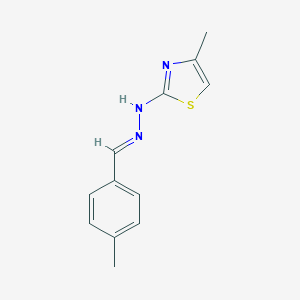
(2-chloro-5-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-5-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CNIM and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of CNIM is not fully understood. However, it has been proposed that CNIM may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
CNIM has been reported to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CNIM in lab experiments is its potency against cancer cells and microorganisms. However, one of the limitations of using CNIM is its toxicity towards normal cells and tissues.
Direcciones Futuras
For CNIM research include exploring its mechanism of action in more detail and investigating its potential applications in agriculture.
Métodos De Síntesis
The synthesis of CNIM has been reported using different methods. One of the methods involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-methylimidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
CNIM has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of CNIM is in the field of medicinal chemistry. CNIM has been reported to have potent antitumor activity against various cancer cell lines. It has also been reported to have antimicrobial activity against different strains of bacteria and fungi.
Propiedades
Nombre del producto |
(2-chloro-5-nitrophenyl)(1-methyl-1H-imidazol-2-yl)methanone |
|---|---|
Fórmula molecular |
C11H8ClN3O3 |
Peso molecular |
265.65 g/mol |
Nombre IUPAC |
(2-chloro-5-nitrophenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C11H8ClN3O3/c1-14-5-4-13-11(14)10(16)8-6-7(15(17)18)2-3-9(8)12/h2-6H,1H3 |
Clave InChI |
KEDZZZVLEAGIPG-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canónico |
CN1C=CN=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)

![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)



![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)

![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)
